2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
Description
Structure and Synthesis 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidinone core with a chloromethyl substituent at the 2-position and a methyl group at the 7-position. Its synthesis involves reacting chloroacetonitrile with a precursor thienopyrimidine derivative under acidic conditions, as demonstrated in and . The compound is characterized by HRMS, NMR, and melting point data (234–236°C, yield: 79%) .
Biological Relevance This compound exhibits notable antihyperlipaemic activity, significantly reducing serum triglyceride levels in preclinical models, comparable to clofibrate . Additionally, its structural analogs have been explored as GPR55 receptor antagonists () and anticancer agents targeting pathways like PI3K/AKT/mTOR .
Properties
IUPAC Name |
2-(chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-6-2-3-7-8(4-6)17-12-10(7)11(16)14-9(5-13)15-12/h6-8H,2-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSFLXFOASPUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)SC3=C2C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as Pd(dppf)Cl2 and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-d]pyrimidines, sulfoxides, sulfones, and thioethers .
Scientific Research Applications
Medicinal Chemistry Applications
This compound's structure suggests potential activity as a pharmaceutical agent. Several studies have investigated its biological properties:
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on cancer cell lines. Results showed that compounds with similar structures to 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one demonstrated promising antiproliferative effects against breast and colon cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives. A study reported that specific modifications to the thieno-pyrimidine scaffold resulted in enhanced activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The chloromethyl group is particularly noted for increasing the lipophilicity of the compound, which can enhance membrane permeability and bioactivity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The chloromethyl group can be introduced through a chloromethylation reaction involving thieno-pyrimidine intermediates .
Table: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thienopyrimidine derivative + Chloromethyl reagent | Reflux in DMF | 70% |
| 2 | Purification by recrystallization | Ethanol | 85% |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Thienopyrimidinone Derivatives
Key Observations
Substituent-Driven Activity: The chloromethyl group in A6 enhances antihyperlipaemic activity, likely due to its electrophilic nature, which may interact with lipid metabolism enzymes . Methoxyethyl and morpholinomethyl groups (Compounds 8, 23) improve solubility and receptor affinity, critical for GPR55 antagonism . Aromatic substituents (e.g., 4-hydroxy-3,5-dimethylphenyl in 9f) enable selective BRD4 inhibition by forming hydrogen bonds with Pro82 and Gln85 residues .
Synthetic Flexibility :
- Microwave-assisted synthesis () and KI-catalyzed coupling () enable efficient derivatization, facilitating rapid generation of analogs for structure-activity relationship (SAR) studies.
In contrast, anticancer derivatives like 9f require further optimization to balance efficacy and off-target effects .
Conflicting or Complementary Evidence
Biological Activity
2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various fields including medicinal chemistry and agriculture. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core structure which is known for its diverse biological activities. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of thieno-pyrimidine derivatives. For instance, a study published in 2024 highlighted the synthesis and screening of various thienopyrimidines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed promising results. The compound demonstrated selective cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (10-30 µM), indicating a potential for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The study found that certain modifications to the compound's structure enhanced its antimicrobial properties significantly. The most effective derivative showed an MIC of 0.25 µg/mL against E. coli, which is notably lower than many existing antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thieno-pyrimidine compounds included in vitro studies on MCF-7 cells. Treatment with 20 µM of the compound resulted in a reduction of cell viability by approximately 70% after 48 hours. Further analysis using flow cytometry indicated that the compound induced apoptosis in these cells through the activation of caspase pathways .
Data Tables
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and hexahydrobenzo ring protons (δ 1.5–3.0 ppm) .
- IR : C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~650–750 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
How does the chloromethyl group influence bioactivity in docking studies?
Advanced
The chloromethyl moiety enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases). In silico docking (AutoDock Vina or Schrödinger) should prioritize:
- Flexible side-chain sampling to model covalent adduct formation.
- Electrostatic potential maps to assess interactions with hydrophobic pockets .
Contradictions in activity data (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., reducing agents that cleave disulfide bonds) .
What strategies resolve contradictions in reported biological activity?
Q. Advanced
- Standardized assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolite screening : LC-MS/MS identifies hydrolysis products (e.g., hydroxymethyl derivatives) that may confound results .
- Crystallography : Co-crystallization with target proteins clarifies binding modes and covalent modification sites .
How can computational modeling predict environmental fate?
Q. Advanced
- QSAR models : Estimate logP (lipophilicity) and biodegradability using software like EPI Suite. The chloromethyl group increases logP, suggesting bioaccumulation potential .
- Molecular dynamics : Simulate hydrolysis rates in aquatic environments (pH 7–9) to assess persistence .
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to validate predictions .
What are the challenges in regioselective functionalization of the hexahydrobenzo ring?
Q. Advanced
- Steric effects : Methyl groups at C7 hinder electrophilic substitution at adjacent positions.
- Directing groups : Thieno nitrogen atoms influence electrophilic aromatic substitution (e.g., nitration at C5 or C8) .
- Protection/deprotection : Temporary protection of the pyrimidinone carbonyl may be required for multi-step synthesis .
How does this compound compare structurally to analogous kinase inhibitors?
Q. Advanced
| Feature | This Compound | Analog (e.g., Imatinib) |
|---|---|---|
| Core scaffold | Thieno[2,3-d]pyrimidinone | Benzamide |
| Covalent binding | Chloromethyl (covalent modifier) | No |
| Selectivity | ATP-binding pocket | ABL kinase-specific |
| Pharmacokinetics | High lipophilicity (logP ~3.5) | Moderate logP (~2.8) |
Structural analogs (e.g., 2-((2-chlorobenzyl)thio) derivatives) show altered membrane permeability due to sulfur’s polarizability .
What experimental controls are essential in stability studies?
Q. Advanced
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (H₂O₂) to identify degradation pathways .
- HPLC-UV purity tracking : Monitor hydrolysis of the chloromethyl group to hydroxymethyl byproducts .
- Stability-indicating assays : Use orthogonal methods (e.g., NMR vs. HPLC) to confirm results .
How to design SAR studies for this compound?
Q. Advanced
- Variation of substituents : Synthesize analogs with bromomethyl, fluoromethyl, or azidomethyl groups to probe electronic effects .
- Biological testing : Compare IC₅₀ values across kinase panels (e.g., JAK2, EGFR) to map selectivity .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
